Polyamide Melting Point Enhancement: p-PXD Copolymerization vs. Pure MXDA-Based MXD6
Polyamide resins synthesized with 1,4-benzenedimethanamine (p-PXD) as the dominant diamine component achieve substantially higher melting points than the industry-standard MXDA-based polyamide MXD6. A patent by Mitsubishi Gas Chemical discloses that when the xylylenediamine unit in a polyamide derived from adipic acid or sebacic acid contains 50–95 mol% p-PXD and 50–5 mol% MXDA, the resulting resin exhibits a melting point of at least 285 °C [1]. In contrast, the pure MXDA homopolymer MXD6 (poly-m-xylylene adipamide) registers a melting point of approximately 237 °C [2]. This represents a minimum differential of +48 °C attributable to the para-substitution pattern's ability to support greater chain linearity and crystalline packing [1][2].
| Evidence Dimension | Polymer melting point (Tm) |
|---|---|
| Target Compound Data | ≥285 °C (polyamide with 50–95 mol% p-PXD in the diamine unit, adipic acid as dicarboxylic acid) |
| Comparator Or Baseline | ~237 °C (MXD6: poly-m-xylylene adipamide, 100% MXDA-based diamine unit) |
| Quantified Difference | ≥ +48 °C (ΔTm) |
| Conditions | Polyamides with 70 mol%+ xylylenediamine diamine units; dicarboxylic acid component: ≥50 mol% adipic acid; number-average molecular weight: 10,000–25,000 as disclosed in EP2644637B1 |
Why This Matters
For procurement in LED reflector, automotive under-hood, or surface-mount technology applications requiring sustained dimensional stability above 260 °C reflow soldering temperatures, p-PXD-based polyamide grades provide a critical thermal safety margin unavailable from standard MXDA-only polyamides.
- [1] European Patent EP2644637B1 (Mitsubishi Gas Chemical Co.). 'Polyamide resins and processes for molding them.' Claims polyamide with 50–95 mol% p-xylylenediamine unit exhibiting melting point ≥285 °C. View Source
- [2] EP2644637B1 (also cross-referenced in US2012076964A1). States MXD6 melting point ~237 °C. View Source
